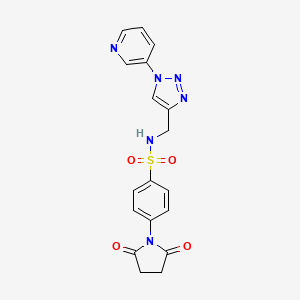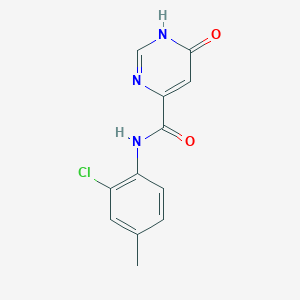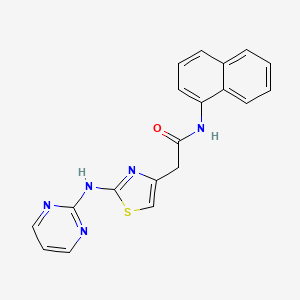
N-(naphthalen-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as Napabucasin or BBI608, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. In
Aplicaciones Científicas De Investigación
Anti-Parkinson’s Activity
A study involving the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model. Thiazolidinone derivatives, in particular, demonstrated potent activity, suggesting a promising direction for further anti-Parkinson’s pharmacology and toxicology studies (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Crystal Structure Analysis
Research on the crystal structures of thiazolylacetamide derivatives, including those with naphthalen-1-yl groups, has been conducted to understand their chemical properties and interactions. For instance, a study analyzing the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide revealed significant molecular interactions, such as hydrogen bonding, which could be crucial for drug design (Subasri et al., 2017).
Anti-HIV Activity
Compounds structurally related to the one have been synthesized and evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Notably, some thiazolylacetamide derivatives displayed potent inhibitory activity against HIV-1 replication, underscoring the therapeutic potential of such compounds in antiviral research (Zhan et al., 2009).
Antioxidant Activity
The synthesis and antioxidant activity evaluation of heterocycles derived from 2-acetylnaphthalene, including thiazole and naphthalene derivatives, have highlighted the potential of these compounds as antioxidants. This indicates a possible application in combating oxidative stress-related diseases (Taha, 2012).
Anticancer and Anti-inflammatory Properties
Several studies have focused on the synthesis and biological evaluation of naphthalene and thiazolyl derivatives for their anticancer and anti-inflammatory properties. These compounds have been shown to exhibit activity against various cancer cell lines and inflammatory markers, offering insights into their potential therapeutic uses (Faheem, 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes such as α-amylase and protein kinase B (PKB or Akt) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion and cell proliferation and survival, respectively .
Mode of Action
Similar compounds have been reported to inhibit their targets through competitive inhibition . This involves the compound binding to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Similar compounds have been shown to affect pathways such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These pathways are crucial for various cellular functions, including cell growth and survival .
Result of Action
Similar compounds have been reported to cause changes in the microscopic morphology of their targets, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes can disrupt the normal functioning of the cells, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its ability to reach its target . Additionally, the compound is reported to have a certain degree of light and heat stability, which can influence its stability under different environmental conditions .
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-17(23-16-8-3-6-13-5-1-2-7-15(13)16)11-14-12-26-19(22-14)24-18-20-9-4-10-21-18/h1-10,12H,11H2,(H,23,25)(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHGKYPOXUNVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

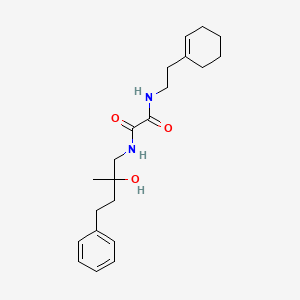
![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)


![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)

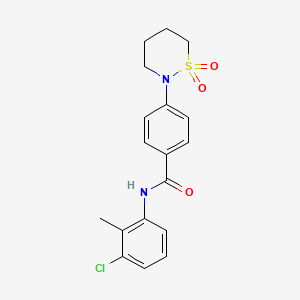
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)
